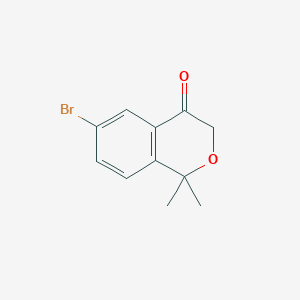

6-Bromo-1,1-dimethylisochroman-4-one

Description

These compounds are heterocyclic structures featuring a benzopyran backbone with bromine and methyl substituents. Key applications of such molecules include their use as intermediates in synthesizing specialty chemicals, pharmaceuticals, and bioactive compounds .

Notably, brominated chromanones and carbazoles are often explored for their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and biological activities, such as receptor agonism or antimicrobial effects .

Properties

IUPAC Name |

6-bromo-1,1-dimethylisochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)9-4-3-7(12)5-8(9)10(13)6-14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKZYTHWEDPTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-dimethylisochroman-4-one typically involves the bromination of 1,1-dimethylisochroman-4-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 1,1-dimethylisochroman-4-one in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1-dimethylisochroman-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1-dimethylisochroman-4-one.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Products vary depending on the nucleophile used, such as 6-alkyl or 6-aryl derivatives.

Oxidation: Products include carboxylic acids, aldehydes, or ketones.

Reduction: The major product is 1,1-dimethylisochroman-4-one.

Scientific Research Applications

6-Bromo-1,1-dimethylisochroman-4-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: Investigated for its potential pharmacological properties and as a building block for drug candidates.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Studied for its interactions with biological systems and potential biological activity.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1-dimethylisochroman-4-one depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-bromoisochroman-4-one and related brominated chromanones/carbazoles:

| Compound Name | CAS Number | Molecular Formula | Substituents | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| 6-Bromoisochroman-4-one | 743420-02-2 | C₉H₇BrO₂ | Br at C6 | N/A | N/A | Specialty chemical synthesis |

| 7-Bromo-6-fluorochroman-4-one | 27407-12-1 | C₉H₆BrFO₂ | Br at C7, F at C6 | N/A | N/A | Pharmaceutical intermediates |

| 6-Bromo-7-methylchroman-4-one | 173381-62-9 | C₁₀H₉BrO₂ | Br at C6, CH₃ at C7 | N/A | 1.542 (predicted) | Organic synthesis |

| 6-Bromo-8-methylchroman-4-one | 1092348-76-9 | C₁₀H₉BrO₂ | Br at C6, CH₃ at C8 | 358.8 (predicted) | 1.542 (predicted) | Research reagents |

| 6-Bromo-1,4-dimethyl-9H-carbazole | N/A | C₁₄H₁₃BrN₂ | Br at C6, CH₃ at C1 and C4 | N/A | N/A | GPER agonist (breast cancer) |

Key Observations :

- Substituent Position : The position of bromine and methyl groups significantly affects reactivity and applications. For example, 6-Bromo-8-methylchroman-4-one (methyl at C8) has a higher predicted boiling point (358.8°C) than its isomers, likely due to steric and electronic effects .

- Electron-Withdrawing Groups : In carbazole derivatives (e.g., 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde), the presence of a nitro group (a strong electron-withdrawing substituent) enhances cross-coupling efficiency with arylboronic acids .

Reactivity in Cross-Coupling Reactions

- Carbazole Derivatives : Cross-coupling reactions of 6-Bromo-1,4-dimethyl-9H-carbazole with arylboronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions were ineffective. However, introducing a nitro group (e.g., 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole) improved yields due to enhanced electron deficiency at the reactive site .

- Substituent positions (e.g., methyl at C7 vs. C8) may influence regioselectivity in such reactions.

Research Findings and Implications

- Synthetic Challenges: Brominated carbazoles require electron-withdrawing groups (e.g., nitro) for efficient cross-coupling, whereas chromanones may rely on substituent positioning for reactivity .

- Biological Selectivity : Carbazole derivatives like Carbhydraz demonstrate receptor-specific activity, highlighting the importance of substituent design in drug development .

- Thermal Stability: Methyl-substituted bromochromanones (e.g., 6-Bromo-8-methylchroman-4-one) exhibit high predicted boiling points, suggesting utility in high-temperature reactions .

Biological Activity

6-Bromo-1,1-dimethylisochroman-4-one is a brominated organic compound with the molecular formula C11H11BrO2. It is recognized for its potential biological activities and applications in various fields, including drug discovery and organic synthesis. This compound features a bromine atom at the 6th position and two methyl groups at the 1st position of the isochroman structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding properties through halogen bonding, which can significantly affect the compound's affinity for biological targets. Research indicates that it may modulate pathways involved in signal transduction, metabolic processes, and gene expression regulation.

Pharmacological Potential

Research has highlighted several pharmacological properties of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : Investigations have indicated that it may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1,1-Dimethylisochroman-4-one | No bromine substitution | Lower reactivity and potential bioactivity |

| 6-Chloro-1,1-dimethylisochroman-4-one | Chlorine instead of bromine | Different reactivity and binding profiles |

| 6-Fluoro-1,1-dimethylisochroman-4-one | Fluorine substitution | Affects electronic properties and reactivity |

The presence of bromine in this compound contributes to its distinctive chemical behavior compared to these analogs, particularly in terms of reactivity and biological interactions.

Study on Anticancer Effects

In a recent study focused on the anticancer effects of this compound, researchers evaluated its impact on various cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Activity Assessment

Another study explored the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.